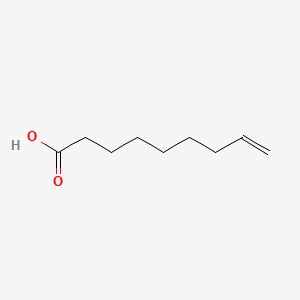

8-Nonenoic acid

説明

Contextualization within Unsaturated Fatty Acid Chemistry

8-Nonenoic acid belongs to the class of unsaturated fatty acids, which are carboxylic acids with a long aliphatic chain that is either saturated or unsaturated. wikipedia.org Specifically, it is a medium-chain fatty acid (MCFA), typically defined as having an aliphatic tail of 6 to 12 carbon atoms. Its molecular formula is C9H16O2. biosynth.com The defining feature of this compound is a single carbon-carbon double bond located at the eighth carbon atom, counting from the carboxyl group. This terminal double bond distinguishes it from many other common naturally occurring fatty acids.

The presence of the double bond introduces a kink in the hydrocarbon chain, affecting its physical properties such as melting point and fluidity compared to its saturated counterpart, nonanoic acid. The reactivity of the double bond and the carboxylic acid group allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Academic Research Trajectory and Significance of this compound

The academic interest in this compound has evolved over time, with research highlighting its role in diverse biological and chemical contexts. Initially identified in natural sources, its significance has expanded to include its potential as a semiochemical, a bioactive compound, and a monomer for polymer synthesis.

Early research focused on its identification in the natural world. For instance, it has been found in the leaves of Solanum tuberosum (potato), contributing to the plant's natural flavor profile. biosynth.com It has also been identified in the anal droplets of the eusocial gall-inducing thrips Kladothrips intermedius, where it is believed to play a role in chemical defense. lu.seresearchgate.net

More recent research has delved into the antimicrobial properties of this compound. A 2023 study demonstrated that the volatile organic compound this compound, produced by the bacterial endophyte Kocuria flava, exhibits inhibitory activity against the aquaculture pathogen Saprolegnia parasitica. mdpi.comresearchgate.net This finding opens up possibilities for its use as a biocontrol agent in aquaculture. mdpi.com

In the realm of synthetic chemistry, this compound and its derivatives are valuable intermediates. For example, it is used in the synthesis of 4-N-Alkyl Gemcitabine (B846) analogs, which have potential as antineoplastic agents. chemicalbook.com Furthermore, methods have been developed for the synthesis of derivatives like iso-Boc (S)-2-amino-8-nonenoic acid, an important chiral building block. acs.org The synthesis of its methyl ester, methyl 8-nonenoate, has also been a subject of study. chemicalbook.com

The compound's role as a semiochemical, a chemical substance that carries a message, is another significant area of investigation. pherobase.com It has been shown to be an attractant for pheromones and is implicated in the chemical communication of various insects. biosynth.comusda.gov

The following interactive data table summarizes the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C9H16O2 | biosynth.com |

| Molecular Weight | 156.22 g/mol | biosynth.com |

| CAS Number | 31642-67-8 | |

| Appearance | Liquid | |

| Density | 0.908 g/mL at 25 °C | |

| Refractive Index | n20/D 1.444 | |

| Flash Point | > 110 °C (closed cup) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQOXJOAQMCOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185529 | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31642-67-8 | |

| Record name | 8-Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031642678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31642-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-NONENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QA4Y5MV0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of 8 Nonenoic Acid

Microbial Biosynthesis of 8-Nonenoic Acid

Endophytic Bacterial Production Mechanisms (e.g., Kocuria flava)

Endophytic microorganisms, which live within plant tissues without causing apparent harm, are a rich source of bioactive secondary metabolites. mdpi.comjabonline.in These compounds often play a role in the symbiotic relationship between the endophyte and its host, providing protection against pathogens and other stressors. mdpi.comresearchgate.net

A notable example of microbial production of this compound is by the bacterium Kocuria flava. mdpi.comgerli.com This actinomycete was isolated as a bacterial endophyte from the marine macroalga Bryopsis plumosa. mdpi.comgerli.com Research has demonstrated that K. flava emits this compound as a volatile organic compound (VOC). mdpi.comresearchgate.net This production is not merely a metabolic byproduct but serves a distinct ecological function. The secreted this compound exhibits inhibitory activity against the oomycete Saprolegnia parasitica, a significant pathogen in the aquaculture industry responsible for causing saprolegniasis in aquatic animals. mdpi.comresearchgate.netgerli.comnih.gov The emission of this fatty acid is a defense mechanism, highlighting its role as a bioactive secondary metabolite that contributes to the host's defense system. mdpi.com

| Microorganism | Host Organism | Compound Produced | Biological Role | Reference |

|---|---|---|---|---|

| Kocuria flava (strain Abp5) | Bryopsis plumosa (Marine Macroalga) | This compound (as a Volatile Organic Compound) | Inhibition of the aquaculture pathogen Saprolegnia parasitica | mdpi.comresearchgate.netgerli.com |

Genetic Engineering Approaches for Microbial Production

Metabolic engineering presents a promising avenue for the large-scale production of valuable fatty acids like this compound and its derivatives. diva-portal.orgfrontiersin.org While specific reports on engineering microbes for this compound are limited, strategies applied to similar compounds illustrate the potential. For instance, genetic modification of the yeast Saccharomyces cerevisiae has been explored for producing capsaicinoids and their analogs. diva-portal.org In one study, engineered yeast strains expressing genes for acyl-CoA synthase (ACS) and capsaicinoid synthase (CS) from Capsicum chinensis were able to produce nonivamide (B1679840) when fed nonanoic acid and vanillylamine (B75263). diva-portal.org This demonstrates the feasibility of using microbial chassis to convert precursor fatty acids into desired products.

Furthermore, patent literature describes methods for the microbial production of 8-methyl-nonanoic acid, a closely related branched-chain fatty acid, by genetically modifying bacteria like E. coli. google.comgoogle.com These methods involve engineering pathways for the key intermediate isobutyryl-CoA and expressing specific enzymes that control the fatty acid chain length, such as acyl-ACP thioesterases (e.g., FatB, FatB2). google.comgoogle.com Such approaches, which focus on introducing and optimizing the expression of key biosynthetic genes (like thioesterases and synthases) and enhancing precursor supply, could be adapted for the targeted production of this compound in microbial fermentation systems. google.comresearchgate.net

Biosynthesis in Plant Systems

Role as a Precursor in Secondary Metabolite Pathways (e.g., Capsaicinoids via 8-methyl-nonenoic acid)

In the plant kingdom, a derivative of this compound, specifically 8-methyl-nonenoic acid, is a critical precursor in the biosynthesis of capsaicinoids. researchgate.netnih.govcapes.gov.br Capsaicinoids, such as capsaicin (B1668287), are the alkaloids responsible for the pungency of chili peppers (Capsicum species). pnas.org The biosynthesis of capsaicin occurs through the condensation of two intermediates derived from separate pathways: vanillylamine from the phenylpropanoid pathway and a branched-chain fatty acid, primarily 8-methyl-nonenoic acid, from the fatty acid synthesis pathway. diva-portal.orgpnas.org

Research has consistently shown that the availability of the 8-methyl-nonenoic acid pool is a crucial and often rate-limiting factor in determining the final concentration of capsaicin, and thus the pungency, in Capsicum fruits. researchgate.netnih.gov Studies analyzing high, medium, and low pungent genotypes revealed a strong correlation between the size of the 8-methyl-nonenoic acid pool and the level of capsaicin produced. researchgate.netnih.govcapes.gov.br Supplying exogenous 8-methyl-nonenoic acid to Capsicum cell cultures has been shown to significantly increase capsaicin yield, confirming its role as a limiting substrate. caymanchem.com

Enzymatic Mechanisms and Regulatory Aspects in Plant Tissues (e.g., Keto Acyl Synthase (KAS))

The biosynthesis of 8-methyl-nonenoic acid in the placental tissue of Capsicum fruits is governed by a series of enzymatic reactions. A key enzyme in this pathway is β-ketoacyl-ACP synthase (KAS), which is involved in the elongation of the fatty acid chain. researchgate.netnih.gov The expression of the KAS gene and the accumulation of its protein product are directly correlated with the levels of capsaicin and are specifically localized to the placenta, where capsaicinoids are synthesized. researchgate.net Transcript analysis has revealed a progressive increase in KAS gene expression during fruit development, which aligns with the timing of capsaicin accumulation. nih.gov

Other crucial enzymes include the acyl-carrier protein (ACL), acyl-ACP thioesterase (Fat), and acyl-CoA synthetase (ACS). diva-portal.orggoogle.com The thioesterase, in particular, is critical as it terminates the fatty acid elongation process, thereby determining the final chain length of the molecule. google.comgoogle.com The regulation of the pathway appears to be heavily influenced by the fatty acid branch, with the synthesis of 8-methyl-nonenoic acid being the primary bottleneck rather than the production of vanillylamine. researchgate.netcas.cz

| Enzyme | Abbreviation | Function in the Biosynthesis of 8-methyl-nonenoic acid | Reference |

|---|---|---|---|

| β-ketoacyl-ACP synthase | KAS | Catalyzes the condensation reaction to elongate the fatty acid chain. Its expression level correlates with capsaicin pungency. | diva-portal.orggoogle.comresearchgate.netnih.gov |

| Acyl-carrier protein | ACL | Carries the elongating acyl chain during fatty acid synthesis. | diva-portal.orggoogle.com |

| Acyl-ACP thioesterase | Fat | Terminates fatty acid synthesis by hydrolyzing the acyl-ACP, releasing the free fatty acid. It is a key determinant of chain length. | diva-portal.orggoogle.comgoogle.com |

| Acyl-CoA synthetase | ACS | Activates the free fatty acid to its CoA ester (e.g., 8-methyl-nonenoyl-CoA) for condensation with vanillylamine. | diva-portal.orggoogle.com |

Presence as a Metabolite in Animal Systems

Evidence suggests that this compound is also present as a metabolite in animal systems. mdpi.com It has been reported as an end product found in substances secreted by various animals, where it is thought to serve in defense mechanisms or for behavioral purposes. mdpi.com While specific examples across a wide range of fauna are not extensively detailed in the cited literature, its role as a functional secretion is acknowledged. Additionally, the closely related saturated fatty acid, nonanoic acid, has been identified as a metabolite in Daphnia magna. nih.gov

Synthetic Methodologies and Chemical Derivatization of 8 Nonenoic Acid

Chemical Synthesis Approaches for 8-Nonenoic Acid

The synthesis of this compound can be achieved through the oxidative cleavage of the double bond in ricinoleic acid derivatives, which are abundantly available from castor oil. researchgate.netresearchgate.net One common method involves the ozonolysis of methyl ricinoleate (B1264116). researchgate.netresearchgate.net In this process, methyl ricinoleate is treated with ozone, typically in a solvent like methanol (B129727) or acetic acid, to form an intermediate ozonide. researchgate.netresearchgate.net This ozonide is then reduced to yield the desired products.

The reduction of the intermediate hydroperoxides can be carried out using various methods. A notable approach is electrochemical reduction using a lead cathode, which has been shown to produce 9-hydroxynonanoic acid in high yields. researchgate.netresearchgate.net Alternatively, chemical reducing agents like sodium borohydride (B1222165) can be employed for the reduction of the intermediate hydroperoxides formed after ozonolysis of castor oil in methanol. researchgate.netresearchgate.net While effective, electrochemical reduction is reported to be significantly more cost-effective than using sodium borohydride. researchgate.netresearchgate.net The resulting 9-hydroxynonanoic acid serves as a precursor to this compound. researchgate.netresearchgate.net

The ozonolysis of oleic acid, another unsaturated fatty acid, also provides a pathway to azelaic acid and nonanoic acid. acs.org While this method is established for producing azelaic acid, the co-product nonanoic acid highlights the principle of cleaving double bonds to generate shorter-chain acids. acs.orgocl-journal.org

Pyrolysis offers a thermal method to convert hydroxylated precursors into this compound. Specifically, 9-hydroxynonanoic acid, which can be synthesized from castor oil derivatives, is a key starting material for this process. researchgate.netresearchgate.net

One documented procedure involves the esterification of 9-hydroxynonanoic acid with boric acid to form the corresponding orthoborate esters. researchgate.netresearchgate.net Subsequent pyrolysis of these orthoborates leads to the formation of this compound. This particular method has been reported to yield this compound in a 45% yield. researchgate.netresearchgate.net

The general principle of pyrolysis of carboxylic acids and their derivatives, such as esters and lactones, involves thermal decomposition that can lead to a variety of products depending on the structure of the starting material and the reaction conditions. acs.orgresearchgate.netmdpi.com For hydroxy acids, dehydration is a common reaction pathway during pyrolysis. researchgate.net

Ozonolysis and Reduction-Based Syntheses (e.g., from Methyl Ricinoleate or Castor Oil).

Asymmetric Synthesis of this compound Derivatives

A highly efficient and enantioselective method for synthesizing derivatives of this compound involves enzymatic reductive amination. acs.orgacs.orgfigshare.com This strategy has been successfully applied to the preparation of iso-Boc (S)-2-amino-8-nonenoic acid. acs.orgacs.orgfigshare.com The process utilizes an α-keto acid substrate which is converted to the corresponding chiral amino acid through the action of an enzyme. acs.orgacs.orgfigshare.com

The reaction conditions, such as the choice of salt for the α-keto acid, can be critical for the robustness of the enzymatic reduction. acs.org Following the amination, the Boc protecting group is introduced using isobutyl chloroformate under Schotten-Baumann conditions to yield the final product. acs.org

Grignard reagents are pivotal in the synthesis of this compound and its derivatives, often serving as a key step in constructing the carbon backbone and introducing functionality with stereocontrol.

One approach begins with the Grignard reaction of 8-bromo-1-octene (B45317) with carbon dioxide to produce this compound. mcgill.ca This acid can then be coupled with a chiral auxiliary, such as (S)-4-benzyloxazolidin-2-one, to facilitate stereocontrolled transformations. mcgill.ca

Another strategy involves the copper-catalyzed alkylation of a Grignard reagent. For instance, isobutyl magnesium bromide can be reacted with ethyl-6-bromohexanoate in the presence of a copper(I) bromide catalyst to form ethyl 8-methylnonanoate. nih.gov While this example leads to a methyl-branched derivative, the underlying principle of using Grignard reagents for C-C bond formation is fundamental. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. nih.gov

The asymmetric addition of Grignard reagents to various prochiral substrates, such as ketones and N-heterocyclic acceptors, is a well-established method for creating chiral centers. d-nb.infonih.gov Although not directly applied to this compound in the provided context, these methodologies, which often employ chiral ligands to direct the stereochemical outcome, demonstrate the potential for creating chiral derivatives of this compound. d-nb.infonih.gov For example, the enantioselective addition of Grignard reagents to ketones allows for the modular construction of chiral tertiary alcohols. nih.gov

Enzymatic Reductive Amination Strategies (e.g., iso-Boc (S)-2-amino-8-nonenoic acid).

Preparation and Characterization of this compound Esters and Analogs

The preparation of esters of this compound can be achieved through standard esterification procedures. For example, the reaction of this compound with various lower aliphatic alcohols in the presence of a solid acid catalyst like Amberlyst 15 has been shown to produce the corresponding alkyl 8-nonenoates. researchgate.netresearchgate.net It is noted that this reaction can sometimes lead to the formation of a mixture of cis/trans isomers of alkyl 7-nonenoates as byproducts. researchgate.netresearchgate.net

Methyl 8-nonenoate is a common derivative used in various chemical syntheses. lookchem.com The characterization of these esters typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure. researchgate.netacs.org Gas chromatography (GC) is also frequently used to assess purity and monitor reaction progress. ocl-journal.orgacs.org

Analogs of this compound, such as those with substitutions or different functional groups, are also subjects of synthetic interest. For example, the synthesis of 8-methyl nonanoic acid has been described, involving a copper-catalyzed Grignard alkylation followed by hydrolysis. nih.gov The characterization of this analog included ¹H NMR and FT-IR spectroscopy. nih.gov

The epoxidation of alkyl oleate (B1233923) esters, followed by ring-opening reactions, leads to a variety of functionalized analogs. acs.org While starting from a C18 fatty acid ester, the chemical principles are relevant. Side products from such reactions can include 9-oxo-alkyl nonanoic acid esters, which are themselves analogs of this compound derivatives. acs.org

Table of Research Findings on this compound Synthesis

| Synthetic Method | Precursor(s) | Key Reagents/Catalysts | Product | Yield | Reference(s) |

| Pyrolysis of Orthoborate Ester | 9-Hydroxynonanoic acid, Boric acid | Heat | This compound | 45% | researchgate.netresearchgate.net |

| Enzymatic Reductive Amination | 7-Bromohept-1-ene, Diethyl oxalate | Leucine dehydrogenase, Glucose dehydrogenase | iso-Boc (S)-2-amino-8-nonenoic acid | 60% overall | acs.orgacs.orgfigshare.com |

| Grignard Carboxylation | 8-Bromo-1-octene | CO₂ | This compound | Not specified | mcgill.ca |

| Esterification | This compound, Aliphatic alcohols | Amberlyst 15 | Alkyl 8-nonenoates | Not specified | researchgate.netresearchgate.net |

Synthesis of Alkyl 8-Nonenoates

Alkyl 8-nonenoates, the ester derivatives of this compound, are commonly synthesized through acid-catalyzed esterification. A well-established method involves the reaction of this compound with various lower aliphatic alcohols in the presence of a solid acid catalyst, such as Amberlyst 15. dss.go.th This heterogeneous catalyst is favored for its ease of separation from the reaction mixture.

The general procedure involves refluxing a solution of this compound and an excess of the desired alcohol in a solvent like toluene. dss.go.th The reaction is typically carried out for several hours to ensure high conversion. After the reaction is complete, the catalyst is simply filtered off. The resulting solution is then washed with a basic solution, like sodium bicarbonate, to remove any unreacted acid, followed by a water wash. Concentration of the organic layer yields the crude ester, which can be further purified by vacuum distillation. dss.go.th

This process has been shown to be effective for producing a range of alkyl esters. However, it is noteworthy that the reaction can sometimes lead to the formation of a small amount of a cis/trans mixture of isomeric alkyl 7-noneates as byproducts. dss.go.th The purity and yield of the primary product, the alkyl 8-nonenoate, are generally high, as detailed in the research findings.

Interactive Data Table: Synthesis of Alkyl 8-Nonenoates

| Alkyl Group | Alcohol Used | Purity of Ester (%) | Reference |

| Methyl | Methanol | 96 | dss.go.th |

| Ethyl | Ethanol | 93 | dss.go.th |

| Propyl | 1-Propanol | 85 | dss.go.th |

| Butyl | 1-Butanol | 77 | dss.go.th |

Synthesis of Halogenated Derivatives (e.g., 8-Bromo-8-nonenoic acid)

The terminal double bond of this compound is a prime site for halogenation reactions, leading to various halogenated derivatives. The synthesis of 8-bromo-8-nonenoic acid, a vinylic bromide, can be achieved through a two-step sequence involving bromination followed by dehydrobromination.

First, this compound undergoes an oxidative bromination reaction. A common method for this transformation is the reaction with hydrobromic acid (HBr) in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgacs.org This reaction proceeds across the double bond to yield the vicinal dibromide, 8,9-dibromononanoic acid. This method is advantageous as it avoids the direct use of hazardous molecular bromine and tolerates the carboxylic acid functionality. organic-chemistry.org

In the second step, the resulting 8,9-dibromononanoic acid is subjected to base-induced elimination of one equivalent of HBr. This dehydrobromination reaction is typically performed using a suitable base, which selectively removes a proton and a bromide ion to form the vinylic C=C double bond, yielding the target compound, 8-bromo-8-nonenoic acid. The regioselectivity of this elimination is crucial for the formation of the desired isomer.

Table: Key Reagents for Synthesis of 8-Bromo-8-nonenoic acid

| Reaction Step | Key Reagents | Intermediate/Product | Reference |

| 1. Oxidative Bromination | HBr, DMSO | 8,9-Dibromononanoic acid | organic-chemistry.orgacs.org |

| 2. Dehydrobromination | Base (e.g., KOtBu) | 8-Bromo-8-nonenoic acid |

Synthesis of Methylated Derivatives (e.g., 8-methyl nonanoic acid)

The synthesis of 8-methyl nonanoic acid from an this compound starting point is a multi-step process that involves the strategic modification of both ends of the molecule. A plausible synthetic route involves the conversion of the terminal alkene into a methylated carbon center.

The process begins with the esterification of this compound to its methyl ester, methyl 8-nonenoate, as described in section 3.3.1. This ester is then subjected to oxidation to form the corresponding ketone. This can be achieved through methods like Wacker oxidation or ozonolysis followed by a reductive workup to yield methyl 8-oxononanoate.

The key step in introducing the methyl group is a Grignard reaction. Methyl 8-oxononanoate is treated with a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the ketone's carbonyl carbon. masterorganicchemistry.comtsijournals.com This reaction initially forms a tertiary alcohol intermediate, 8-hydroxy-8-methylnonanoate. Subsequent steps would involve the reduction (deoxygenation) of this tertiary alcohol and hydrolysis of the ester group to yield the final product, 8-methyl nonanoic acid.

An alternative, more direct synthesis of 8-methyl nonanoic acid has been reported starting from ethyl-6-bromohexanoate via a copper-catalyzed Grignard alkylation, followed by ester hydrolysis, achieving a high yield of 95%. nih.govresearchgate.net

Table: Multi-Step Synthesis Pathway to 8-Methyl Nonanoic Acid

| Step | Starting Material | Key Transformation | Reagents | Product | Reference |

| 1 | This compound | Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methyl 8-nonenoate | dss.go.th |

| 2 | Methyl 8-nonenoate | Oxidation of Alkene | O₃ then Zn/H₂O; or PdCl₂/CuCl₂/O₂ | Methyl 8-oxononanoate | |

| 3 | Methyl 8-oxononanoate | Grignard Reaction | CH₃MgBr, then H₃O⁺ workup | Methyl 8-hydroxy-8-methylnonanoate | |

| 4 | Methyl 8-hydroxy-8-methylnonanoate | Deoxygenation & Hydrolysis | 1. Reduction (e.g., H₂/Pd) 2. Base/Acid Hydrolysis | 8-Methyl nonanoic acid |

Biological Activities and Mechanistic Investigations of 8 Nonenoic Acid and Its Derivatives

Antimicrobial and Antifungal Efficacy

8-Nonenoic acid has been identified as a bioactive compound with notable antimicrobial capabilities. Its efficacy has been particularly highlighted in the context of aquatic pathogens and it demonstrates a range of broader antimicrobial activities.

Inhibition of Oomycete Pathogens (e.g., Saprolegnia parasitica)

Research has identified this compound as a potent inhibitor of the oomycete pathogen Saprolegnia parasitica, the causative agent of saprolegniasis, a significant disease affecting aquatic animals in aquaculture. nih.govresearcher.life The volatile organic compound (VOC) was discovered to be produced by Kocuria flava, a bacterial endophyte isolated from the marine macroalga Bryopsis plumosa. nih.govresearcher.life This endophyte, in laboratory settings, demonstrated the ability to inhibit and kill S. parasitica. nih.gov

Subsequent investigations into the purified compound confirmed its bioactivity. In vitro tests showed that this compound creates a zone of inhibition, preventing the growth of S. parasitica mycelium on agar (B569324) plates. nih.govresearchgate.net More significantly, in vivo bioassays demonstrated its protective effects. nih.govresearchgate.net The application of this compound was found to significantly improve the survival of fish larvae that were experimentally challenged with the pathogen. nih.gov

In Vivo Efficacy of this compound Against Saprolegnia parasitica

| Compound | Concentration | Test System | Observed Effect | Source |

|---|---|---|---|---|

| This compound | 5 mg/L | Tilapia eggs/larvae challenged with S. parasitica | Improved survival of larvae by 54.5% | nih.govresearcher.liferesearchgate.net |

Broader Spectrum Antimicrobial Properties

The antimicrobial effects of the nonenoic acid scaffold are not limited to oomycetes. The related compound, nonanoic acid (also known as pelargonic acid), is recognized for its antifungal and antibacterial properties. nih.govgoogle.comebi.ac.uk It is a straight-chain saturated fatty acid that has been shown to be effective against a variety of molds, yeasts, and bacteria that can cause food spoilage. google.comgoogle.com Studies have also investigated the antimicrobial activities of various methyl-branched derivatives of nonanoic acid. researchgate.netresearchgate.net These derivatives have shown inhibitory effects against a range of microorganisms, including bacteria such as Bacillus subtilis, Escherichia coli, Salmonella typhimurium, and the fungus Candida utilis. researchgate.net The collective findings suggest that the nine-carbon fatty acid backbone is a key structural feature for broad-spectrum antimicrobial action. researchgate.netmdpi.com

Role in Plant Metabolic Pathways

In the realm of plant biochemistry, a derivative of this compound is a central figure in the synthesis of capsaicinoids, the molecules responsible for the pungency of chili peppers (Capsicum species).

Influence on Capsaicinoid Biosynthesis in Capsicum Species

Capsaicinoid biosynthesis occurs through the convergence of two primary metabolic pathways: the phenylpropanoid pathway, which produces vanillylamine (B75263), and the branched-chain fatty acid pathway, which yields a fatty acid moiety. uwaterloo.canih.gov The key fatty acid in the synthesis of capsaicin (B1668287), the most abundant capsaicinoid, is 8-methyl-nonenoic acid. nih.govpnas.org This molecule is condensed with vanillylamine by the enzyme capsaicin synthase (CS) to form capsaicin. uwaterloo.capnas.org

Research comparing high, medium, and low pungency Capsicum genotypes has revealed that the available pool of 8-methyl-nonenoic acid is a crucial determinant of the final capsaicinoid concentration. nih.govresearchgate.net Studies have shown that while the precursor vanillylamine may be present in abundance, 8-methyl-nonenoic acid often acts as the limiting substrate for capsaicin synthesis. nih.govhmdb.ca When cell cultures of Capsicum are supplied with external 8-methyl-nonenoic acid, a significant increase in capsaicin production is observed, underscoring its direct and pivotal role in the biosynthetic pathway. nih.govhmdb.ca

Impact of Precursor Availability on Capsaicinoid Levels

| Genotype Pungency | Limiting Factor | Key Observation | Source |

|---|---|---|---|

| High / Medium / Low | 8-methyl-nonenoic acid | The pool of 8-methyl-nonenoic acid, not vanillylamine, correlates with the efficacy of capsaicin synthesis. | nih.govresearchgate.netnih.gov |

| In Vitro Cultures | 8-methyl-nonenoic acid | Inhibition of 8-methyl-nonenoic acid synthesis (e.g., by cerulenin) leads to a decrease in capsaicin biosynthesis. | nih.govresearchgate.net |

Mammalian Cellular Metabolism and Signaling (via 8-methyl nonanoic acid)

The metabolic influence of this structural family extends to mammalian systems, specifically through the actions of 8-methyl nonanoic acid (8-MNA), a saturated counterpart of 8-methyl-nonenoic acid. 8-MNA is an in vivo degradation by-product of dihydrocapsaicin (B196133) (DHC), another major capsaicinoid. nih.govnih.gov As a methyl-branched medium-chain fatty acid (MCFA), 8-MNA has been shown to be a modulator of energy metabolism in adipocytes (fat cells). nih.govnih.gov

Studies using 3T3-L1 adipocytes have demonstrated that 8-MNA can modulate key metabolic processes without affecting cell viability. nih.govnih.gov During periods of nutrient starvation, 8-MNA treatment leads to a decrease in lipid accumulation. nih.gov This effect is associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that suppresses lipogenic (fat synthesis) processes. nih.govnih.gov

Furthermore, adipocytes matured in the presence of 8-MNA exhibit altered responses to metabolic stimuli. nih.gov They show a reduced lipolytic (fat breakdown) response to stimulation by isoproterenol (B85558) and, conversely, an enhanced uptake of glucose when stimulated by insulin (B600854). nih.govnih.gov These findings indicate that 8-MNA, a metabolite of a common dietary compound, can directly influence adipocyte energy metabolism by inhibiting fat synthesis and lipolysis while promoting glucose utilization. nih.govnih.gov

Cellular Effects of 8-Methyl Nonanoic Acid (8-MNA) on 3T3-L1 Adipocytes

| Cellular Process | Observed Effect of 8-MNA | Associated Mechanism | Source |

|---|---|---|---|

| Lipid Accumulation | Decreased | Activation of AMP-activated protein kinase (AMPK), which inhibits de novo lipogenesis. | nih.govnih.gov |

| Lipolysis | Reduced response to isoproterenol stimulation. | Modulation of lipolytic signaling pathways. | nih.govnih.gov |

| Glucose Uptake | Increased in response to insulin stimulation. | Enhancement of insulin signaling pathway. | nih.govnih.gov |

Role as a Dihydrocapsaicin Degradation Product

8-methyl-nonanoic acid (8-MNA) is recognized as an in vivo degradation by-product of dihydrocapsaicin (DHC), one of the main capsaicinoids found in chili peppers. nih.govresearchgate.netnih.gov While the metabolic benefits of consuming chili peppers are often attributed to capsaicinoids acting through the TRPV1 receptor, the contributions of their metabolites are an area of active research. nih.govresearchgate.netnih.gov In vitro studies using liver homogenates have shown that a significant portion of DHC is metabolized into 8-MNA, establishing it as a key metabolite. nih.gov This degradation is biologically significant as it produces a molecule with its own distinct bioactivities. researchgate.net

Modulation of Lipid Metabolism in Adipocytes

Research using 3T3-L1 adipocytes has demonstrated that 8-MNA can directly influence lipid metabolism. nih.govresearchgate.net When these cells were subjected to nutrient starvation, treatment with 8-MNA led to a decrease in lipid accumulation. nih.govresearchgate.netnih.gov This effect suggests that 8-MNA plays a role in regulating the storage of fat within these cells. Furthermore, when adipocytes were matured in the presence of 8-MNA, they exhibited a reduced lipolytic response to isoproterenol, a substance that typically stimulates fat breakdown. nih.govresearchgate.netnih.gov This indicates a complex regulatory role for 8-MNA, where it can both reduce lipid storage under certain conditions and modulate the breakdown of existing lipids.

Table 1: Effect of 8-MNA on Lipid Metabolism in 3T3-L1 Adipocytes

| Condition | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Nutrient Starvation | 8-MNA | Decreased lipid accumulation | nih.govresearchgate.netnih.gov |

| 5-Day Maturation | 8-MNA | Reduced lipolytic response to isoproterenol | nih.govresearchgate.netnih.gov |

Influence on AMP-activated Protein Kinase (AMPK) Activity

The reduction in lipid accumulation observed with 8-MNA treatment is linked to its ability to activate AMP-activated protein kinase (AMPK). nih.govresearchgate.netnih.gov AMPK is a crucial energy sensor in cells that, when activated, shifts metabolism from energy storage to energy production. The activation of AMPK by 8-MNA is a key molecular event that suppresses processes involved in the synthesis of new lipids (lipogenesis). nih.govresearchgate.netnih.gov Studies have shown a concentration-dependent increase in AMPK activity in 3T3-L1 adipocytes treated with 8-MNA. nih.gov

Effects on Glucose Uptake in Adipocytes

Table 2: Effect of 8-MNA on Glucose Uptake in Insulin-Stimulated 3T3-L1 Adipocytes

| Maturation Treatment | Outcome | Reference |

|---|---|---|

| 8-MNA | Increased glucose uptake | nih.govresearchgate.netnih.gov |

| Pioglitazone (Control) | Increased glucose uptake | researchgate.net |

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Nonanoic acid, a related medium-chain fatty acid, has been identified as a natural ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). biorxiv.orgrcsb.orgnih.gov PPARγ is a nuclear receptor that acts as a master regulator of lipid and glucose metabolism. nih.gov It has been shown that PPARγ expressed in bacteria can retain medium-chain fatty acids like nonanoic acid, which then function as natural agonists. biorxiv.org The binding of nonanoic acid to PPARγ can influence its structure and function, potentially synergizing with other synthetic ligands. biorxiv.org While direct studies on this compound's interaction with PPARγ are less common, the known interaction of nonanoic acid suggests a potential mechanism through which these types of fatty acids could exert their metabolic effects. nih.govresearchgate.net

Contributions to Interspecies Chemical Ecology

Beyond its intracellular roles, this compound and related volatile organic compounds (VOCs) play a part in the chemical communication between different species.

Volatile Organic Compound Emission and Ecological Interactions

Plants release a diverse array of volatile organic compounds (VOCs), which are crucial for mediating interactions with their environment, including communication with insects and other plants. frontiersin.orgagriculturejournals.cz These VOCs can act as attractants for pollinators or as defense signals against herbivores. agriculturejournals.cz Fatty acid derivatives, including nonanoic acid, are a known class of plant VOCs. agriculturejournals.cz For instance, in beech trees, the emission of nonanoic acid has been observed to increase in response to infestation by bark beetles, suggesting a role in the tree's defense response. agriculturejournals.czresearchgate.net The production and emission of these compounds are metabolically costly and can be influenced by various biotic and abiotic factors, highlighting the intricate role of these chemicals in the plant's ecological strategy. frontiersin.org

Role in Defense Mechanisms and Behavioral Signaling

This compound and its derivatives function as critical semiochemicals—chemicals involved in communication—across a diverse range of biological systems, from microorganisms to insects and plants. These compounds play significant roles in defense against predators and pathogens, as well as in mediating intra- and interspecific behavioral interactions.

Invertebrate Defense and Pheromonal Communication

In the insect world, fatty acids are common components of defensive secretions and pheromonal blends. oup.comwikipedia.orgplos.org this compound has been identified as a key constituent of the defensive anal droplets produced by the eusocial gall-inducing thrips, Kladothrips intermedius. slu.seresearchgate.net When threatened, both larval and adult castes of this species secrete these droplets, which are believed to contain alarm pheromones or repellents against enemies. slu.seresearchgate.net

Analysis of these secretions revealed a mixture of saturated and monounsaturated short-chain fatty acids. Notably, this compound was identified alongside two other terminally unsaturated fatty acids, 7-octenoic acid and 9-decenoic acid, which were reported for the first time in an insect species. slu.seresearchgate.net The anal droplets of K. intermedius also contain putative unsaturated wax esters, similar to those found in other social insects. researchgate.net The presence of these compounds suggests a complex signaling system. While it has been hypothesized that these secretions function as alarm pheromones, electrophysiological studies conducting single sensillum recordings on the antennae of Kl. intermedius and its kleptoparasite, Koptothrips dyskritus, did not show a strong response to these acidic compounds from the sensilla basiconica, indicating that other receptor types may be involved or that these compounds function in a different context, such as contact chemoreception or as a defense against microbes. slu.seresearchgate.netresearchgate.net

Table 1: Key Fatty Acids Identified in the Defensive Anal Droplets of Kladothrips intermedius

| Compound Name | Molecular Formula | Observed Role/Context | Reference |

|---|---|---|---|

| This compound | C9H16O2 | Component of defensive secretion; potential semiochemical. | slu.seresearchgate.net |

| 7-Octenoic acid | C8H14O2 | Component of defensive secretion. | slu.seresearchgate.net |

| 9-Decenoic acid | C10H18O2 | Component of defensive secretion. | slu.seresearchgate.net |

Related C9 compounds, such as nonanoic acid, also demonstrate significant roles in insect behavior. Nonanoic acid is a component of the scales of the fall armyworm, Spodoptera frugiperda, which influences the chemotactic behavior of its parasitoid, Trichogramma pretiosum. embrapa.br Furthermore, nonanoic acid has been shown to elicit repellent effects and avoidance reactions in S. frugiperda itself. nih.gov It is also a known component in semiochemical baits used to attract the tick Amblyomma variegatum. icipe.org

Microbial and Plant Defense Mechanisms

The role of this compound extends to microbial defense systems. The bacterium Kocuria flava, an endophyte living within the marine macroalga Bryopsis plumosa, produces volatile organic compounds, with this compound identified as the key active metabolite. mdpi.com This compound exhibits significant inhibitory and lethal activity against the oomycete Saprolegnia parasitica, a major pathogen in the aquaculture industry that affects a wide range of aquatic animals. mdpi.com This finding highlights this compound's function as a defensive secondary metabolite, protecting its host and itself from pathogenic threats. mdpi.com

In plants, derivatives of this compound are crucial components of the defense response against pathogens. Colnelenic acid and colneleic acid are divinyl ether fatty acids derived from this compound. ebi.ac.ukebi.ac.uk Research on potato plants (Solanum tuberosum) infected with Phytophthora infestans, the pathogen responsible for late blight, showed a significant accumulation of these two divinyl ether fatty acids during disease development. ebi.ac.uk Similarly, these compounds accumulate in tobacco during the hypersensitive response to the tobacco mosaic virus. ebi.ac.uk Both colneleic and colnelenic acids have been found to be inhibitory to P. infestans, suggesting a direct function in plant defense. ebi.ac.ukebi.ac.uk

Table 2: Summary of Organisms and the Defensive/Signaling Role of this compound and Its Derivatives

| Organism | Compound | Biological Role | Reference |

|---|---|---|---|

| Kladothrips intermedius (Eusocial Thrips) | This compound | Component of defensive anal secretion, potential alarm pheromone. | slu.seresearchgate.net |

| Kocuria flava (Bacterium) | This compound | Volatile antimicrobial agent, inhibits the pathogen Saprolegnia parasitica. | mdpi.com |

| Solanum tuberosum (Potato) | Colnelenic acid, Colneleic acid | Accumulates upon infection with Phytophthora infestans; functions in plant defense. | ebi.ac.uk |

| Nicotiana tabacum (Tobacco) | Colnelenic acid, Colneleic acid | Accumulates during viral infection; functions in plant defense. | ebi.ac.ukebi.ac.uk |

Research Applications of 8 Nonenoic Acid and Its Analogs

Development of Biocontrol Agents

Strategies for Aquaculture Disease Management

8-Nonenoic acid has emerged as a promising biocontrol agent in the aquaculture industry, particularly for managing diseases caused by oomycete pathogens like Saprolegnia parasitica. This pathogen is a significant cause of saprolegniasis, a disease affecting a wide range of aquatic animals and leading to substantial economic losses, with estimates suggesting that 10% of all hatched salmon die from Saprolegnia infections. mdpi.com

Research has demonstrated that this compound, a volatile organic compound (VOC) produced by the endophytic bacterium Kocuria flava, exhibits potent inhibitory and lethal effects against S. parasitica. mdpi.comnih.govresearchgate.net This bacterium was isolated from the marine macroalga Bryopsis plumosa. mdpi.comnih.gov In vitro studies have shown that this compound can inhibit the growth of S. parasitica on both solid and liquid media. mdpi.comresearchgate.net On agar (B569324), 100 μg of this compound created an inhibition zone of 17–21 mm. mdpi.com In liquid assays, a significant decrease in pathogen growth was observed at concentrations of 0.5–2.5 μg/mL, with complete inhibition at 2.5 μg/mL and above. mdpi.com

Furthermore, in vivo bioassays have confirmed the efficacy of this compound in protecting tilapia eggs from S. parasitica infection. mdpi.comresearchgate.net Treatment with 5 mg/L of this compound improved the survival rate of tilapia larvae challenged with the pathogen by 54.5%. mdpi.comnih.govresearchgate.net These findings highlight the potential of using this compound as a control agent in aquaculture hatcheries to treat eggs against pathogens at low effective concentrations. mdpi.com The use of such natural compounds could offer a more environmentally friendly alternative to traditional chemical treatments for managing aquaculture diseases. nih.govresearcher.life

**Table 1: In Vitro Bioactivity of this compound against *Saprolegnia parasitica***

| Concentration (µg/mL) | Inhibition on Solid Media (PDA) | Inhibition in Liquid Media (DDW and PDB) |

|---|---|---|

| 0.1 | No inhibition | Significant decrease in growth |

| 0.5 | No inhibition | Significant decrease in growth |

| 1 | No inhibition | Significant decrease in growth |

| 2.5 | No inhibition | Full inhibition |

| 5 | Inhibition observed | Full inhibition |

| 20 | Full inhibition | Full inhibition |

Data sourced from MDPI mdpi.com

Pharmaceutical Research

Synthesis of Antineoplastic Analogs (e.g., 4-N-Alkyl Gemcitabine (B846) analogs)

This compound serves as a crucial reagent in the synthesis of 4-N-alkyl gemcitabine analogs, which are investigated for their potential as antineoplastic agents. lookchem.comchemicalbook.com Gemcitabine is a potent chemotherapeutic drug, but its effectiveness is limited by rapid deamination into an inactive form. fiu.edu Modifying the 4-N position of gemcitabine with an acyl or alkyl chain, derived from carboxylic acids like this compound, can create prodrugs that are more resistant to deamination. fiu.edunih.gov

The synthesis involves the coupling of gemcitabine with this compound to form 4-N-alkanoyl gemcitabine derivatives. nih.govnih.gov These analogs have demonstrated potent antiproliferative activities against various murine and human tumor cell lines, with IC50 values in the low nanomolar range. fiu.edunih.gov In contrast, the 4-N-alkyl gemcitabine derivatives show cytostatic activities at low to modest micromolar concentrations. fiu.edunih.gov

The cytotoxic activity of the 4-N-alkanoyl gemcitabine analogs is significantly reduced in cell lines deficient in deoxycytidine kinase (dCK), suggesting they likely need to be converted to gemcitabine to exert their full effect. fiu.edunih.gov Conversely, the activity of the 4-N-alkyl analogs is only minimally affected in these cell lines, indicating they may act without significant conversion to gemcitabine. fiu.edunih.gov

Building Block for Bioactive Natural Products (e.g., Pseudomonic Acid A)

This compound is a valuable building block in the synthesis of complex bioactive natural products, most notably Pseudomonic Acid A (Mupirocin). dss.go.th Pseudomonic acids are a group of antibacterial antibiotics produced by Pseudomonas fluorescens. drugfuture.com this compound is also a precursor in the synthesis of a plant growth inhibitor and an intermediate in the production of the "royal jelly acid" found in honey bees. dss.go.th

The synthesis of these natural products often involves multiple steps where the carbon chain and terminal double bond of this compound are strategically utilized. For instance, the synthesis of the C-9 N-Boc-protected P3 fragment of certain antiviral agents starts from this compound. mcgill.ca The terminal alkene group allows for various chemical transformations, making it a versatile starting material in organic synthesis. dss.go.th

Nutraceutical and Metabolic Research

Research into the analogs of this compound, such as 8-methyl-nonenoic acid, has revealed significant applications in nutraceutical and metabolic studies. 8-methyl-nonenoic acid is a branched-chain fatty acid that plays a crucial role in the biosynthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers. nih.gov Studies have shown that the availability of 8-methyl-nonenoic acid is a key determinant of capsaicin levels in Capsicum species. nih.govresearchgate.net

Furthermore, 8-methyl nonanoic acid (8-MNA), a degradation by-product of dihydrocapsaicin (B196133), has been investigated for its potential as a nutraceutical. nih.gov Unlike capsaicinoids, 8-MNA is not pungent or cytotoxic, making it an attractive candidate for human use. nih.gov As an in vivo metabolite of capsaicinoids, 8-MNA may contribute to the metabolic benefits associated with chili consumption. nih.gov

Applications in Industrial Chemical Feedstocks and Intermediates

This compound and its derivatives are important intermediates in the chemical industry. myskinrecipes.comcapotchem.com It is used in the synthesis of various organic compounds, including those used in the production of flavors and fragrances. myskinrecipes.comlookchem.com Its methyl ester, methyl 8-nonenoate, is valued for its distinct odor and is used in fragrance formulations for products like soaps and cosmetics. lookchem.com

In addition to fragrances, this compound serves as an intermediate in the manufacturing of polymers and resins, where it contributes to their flexibility and durability. myskinrecipes.com It is also employed in the development of lubricants and plasticizers, which enhance the performance and longevity of various industrial products. myskinrecipes.com The versatility of this compound as a chemical intermediate stems from its bifunctional nature, possessing both a carboxylic acid group and a terminal double bond that can undergo a variety of chemical reactions.

Advanced Analytical Techniques for 8 Nonenoic Acid Research

Chromatographic-Mass Spectrometric Methods (GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques in the analysis of 8-nonenoic acid. They offer high sensitivity and selectivity, making them indispensable for analyzing complex biological and environmental samples. GC-MS is particularly well-suited for volatile compounds or those that can be made volatile through derivatization, while LC-MS is ideal for less volatile and thermally fragile molecules. jfda-online.comnih.gov

Identification of Trace Metabolites

GC-MS has been instrumental in identifying this compound as a trace volatile organic compound (VOC) in complex biological systems. For instance, researchers have used GC-MS to identify this compound as a bioactive secondary metabolite emitted by Kocuria flava, a bacterial endophyte of the marine macroalga Bryopsis plumosa. mdpi.com In this analysis, the identity of the compound was confirmed by comparing its gas chromatographic retention time and mass fragmentation pattern with an authentic standard. mdpi.comresearchgate.net The retention time for this compound was approximately 14 minutes, and its mass spectrum showed identical fragmentation to the standard. researchgate.net Similarly, GC-MS analysis has been used to identify this compound in plant seed extracts, demonstrating its utility in phytochemistry. biomedpharmajournal.org

LC-MS methods, often coupled with high-resolution mass spectrometry (HRMS), provide an alternative for identifying fatty acids and their metabolites without the need for derivatization. nih.govmdpi.com These techniques are crucial for untargeted metabolomics studies aiming to discover novel lipids or map metabolic pathways in various organisms. mdpi.com

Quantitative Analysis in Biological Matrices

Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is essential for understanding its physiological and pathological roles. nih.gov LC-MS/MS, particularly using triple quadrupole mass spectrometers, is the method of choice for this purpose due to its high sensitivity and specificity. bioanalysis-zone.commdpi.comthermofisher.com These methods often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate fatty acids from the more complex matrix components. jfda-online.comthermofisher.com Saponification may also be used to hydrolyze esterified fatty acids into their free form for total fatty acid analysis. nih.govmdpi.com

Researchers have developed robust LC-MS/MS methods for quantifying a wide range of fatty acids, including unsaturated ones like this compound. nih.govuni-wuppertal.de These methods demonstrate excellent linearity over a broad concentration range, often from ng/mL to µg/mL levels, with high precision and accuracy. thermofisher.com

| Technique | Matrix | Chromatography Column | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| LC-MS | Human Plasma, Edible Oils | C8 Reversed Phase (100 x 2.1 mm) | Rapid 15-min run time for 41 fatty acids. LOD: 5-100 nM. Good consistency with GC-FID results. | nih.gov |

| LC-MS/MS | Rat Plasma (1 µL) | Not specified | Linear calibration curves (r ≥0.99) for four unsaturated fatty acids. High extraction recovery (85.4-99.6%). | bioanalysis-zone.com |

| LC-MS/MS | Serum | Accucore Vanquish C18 (100 x 2.1 mm) | Linear range from 1 ng/mL to 5000 ng/mL. Inter-assay precision %CV <15%. | thermofisher.com |

| LC-MS/MS | Plasma, Red Blood Cells | Phenomenex Kinetex XB-C18 (100 x 3.0 mm) | Isocratic elution with a total runtime of 6 minutes per sample. Validated for clinical diagnostics. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including this compound. capes.gov.brmsu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. enfist.si

For this compound, ¹H NMR spectroscopy can confirm the presence of key structural features. The terminal vinyl group protons (at C8 and C9) give characteristic signals in the olefinic region of the spectrum. Specifically, the proton at C8 appears as a distinct multiplet (a doublet of doublets of triplets, ddt) around 5.80 ppm. dss.go.th The protons on the terminal C9 carbon appear as two separate multiplets around 4.9-5.0 ppm. The protons adjacent to the carbonyl group (at C2) typically resonate around 2.35 ppm. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by identifying each unique carbon atom. The carboxyl carbon (C1) appears at the most downfield chemical shift, typically around 180 ppm. rsc.org The olefinic carbons (C8 and C9) are found in the range of approximately 114 to 139 ppm, while the aliphatic carbons of the chain appear between 14 and 34 ppm. rsc.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the complete and unambiguous structure of this compound. enfist.sicore.ac.uk

| Atom/Group | Technique | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxyl Carbon (C1) | ¹³C NMR | ~180 | rsc.org |

| Carboxyl OH | ¹H NMR | >10 (Broad) | rsc.org |

| α-Methylene (C2-H₂) | ¹H NMR | ~2.35 | rsc.org |

| α-Methylene Carbon (C2) | ¹³C NMR | ~34.0 | rsc.org |

| Alkyl Chain Carbons (C3-C7) | ¹³C NMR | 24 - 32 | rsc.orgbmrb.io |

| Olefinic Proton (C8-H) | ¹H NMR | ~5.80 (ddt) | dss.go.th |

| Terminal Olefinic Protons (C9-H₂) | ¹H NMR | ~4.9 - 5.0 | dss.go.th |

| Olefinic Carbon (C8) | ¹³C NMR | ~139 | dss.go.th |

| Terminal Olefinic Carbon (C9) | ¹³C NMR | ~114 | dss.go.th |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uomustansiriyah.edu.iq For this compound, the IR spectrum is characterized by absorption bands corresponding to its two primary functional groups: the carboxylic acid and the carbon-carbon double bond. acs.orgmdpi.com

The carboxylic acid group gives rise to two very distinct absorption bands:

A very broad O-H stretching vibration, typically appearing in the region of 2500-3300 cm⁻¹. fiveable.melibretexts.org This broadness is a result of hydrogen bonding between carboxylic acid dimers. mdpi.com

A strong and sharp C=O (carbonyl) stretching vibration, which for a saturated aliphatic acid is found around 1700-1725 cm⁻¹. fiveable.melibretexts.org

The terminal alkene group also produces characteristic signals:

A C=C stretching vibration, which is of medium intensity and appears in the 1620-1680 cm⁻¹ region. fiveable.me

A =C-H stretching vibration, which occurs just above 3000 cm⁻¹.

Out-of-plane =C-H bending vibrations, which are strong and appear around 910 cm⁻¹ and 990 cm⁻¹.

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | libretexts.org |

| C=O stretch | 1700 - 1725 | Strong | fiveable.melibretexts.org | |

| Alkene | C=C stretch | 1620 - 1680 | Medium | fiveable.me |

| =C-H bend | 910 and 990 | Strong | libretexts.org |

Application of Advanced Methods in Biosynthesis Pathway Elucidation

Elucidating the biosynthetic pathways leading to the formation of this compound and related fatty acids is a complex task that relies on the integrated application of the analytical techniques described above. rsc.org Mass spectrometry-based metabolomics is a particularly powerful approach. mdpi.com

One common strategy involves the use of stable isotope-labeled precursors (e.g., using ¹³C or ²H). Organisms or cell cultures are fed these labeled substrates, and the resulting fatty acids and their intermediates are extracted and analyzed by GC-MS or LC-MS. nih.govmdpi.com The pattern of isotope incorporation into the final product provides direct evidence of the metabolic route and the enzymes involved.

Another approach involves using specific enzyme inhibitors. For example, in studies of the biosynthesis of 8-methyl-nonenoic acid (a branched-chain analog of this compound), the inhibitor cerulenin (B1668410) has been used to block fatty acid synthase. researchgate.net The subsequent analysis of metabolite accumulation and depletion by GC-MS or LC-MS helps to identify key intermediates and enzymatic steps in the pathway. researchgate.net

Furthermore, genetic engineering combined with analytical chemistry is a potent tool. Genes suspected of being involved in a biosynthetic pathway can be expressed in a host organism like E. coli. google.comgoogle.com The culture supernatant can then be analyzed by GC-MS to determine if the target compound, such as this compound or its derivatives, is produced, thereby confirming the function of the engineered enzymes. google.com These combined "omics" and analytical approaches are essential for unraveling the intricate biochemical networks that produce fatty acids like this compound in nature. researchgate.net

Theoretical and Computational Investigations of 8 Nonenoic Acid

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies focusing exclusively on 8-nonenoic acid are not widely documented, extensive research on analogous short-chain and unsaturated fatty acids provides a strong basis for understanding its likely behavior.

MD simulations have been instrumental in examining the structure and dynamics of fatty acids in different phases and at interfaces. For instance, simulations of C18 unsaturated fatty acids have been used to probe the chemical functionality at their liquid surfaces. rsc.org These studies reveal that the distribution of functional groups (carboxyl, methyl, and C=C double bonds) at the surface is not random and differs significantly from the bulk composition. rsc.org The alkene and methyl groups tend to dominate the surface, a finding that has important implications for the atmospheric reactivity of aerosols containing unsaturated fatty acids. rsc.org

Computational analyses of various fatty acids, including saturated and unsaturated ones, within model lipid membranes indicate that the presence of a double bond can act as a membrane stabilizer. nih.gov Unsaturated fatty acids can reduce the ordering of lipids within membranes and promote more uniform hydration. nih.gov

Simulations of nonanoic acid, the saturated analog of this compound, have been particularly insightful for understanding its behavior at the air/water interface. researchgate.netrsc.orgescholarship.orgbiorxiv.org All-atom MD simulations have been performed to model nonanoic acid in both its protonated and deprotonated states, providing a molecular-level view of its orientation and distribution at the interface. escholarship.org These simulations show that the protonated form is more surface-active. researchgate.netnih.gov

Table 1: Summary of Relevant Molecular Dynamics Simulation Studies

| Molecule(s) Studied | Simulation Environment | Key Findings | Citation(s) |

|---|---|---|---|

| C18 Unsaturated Fatty Acids | Liquid-Vacuum Interface | Surface composition is non-stoichiometric; alkene and methyl groups are enhanced at the surface. | rsc.org |

| Palmitate, Oleate (B1233923), Linoleate | Model Liposomes | Unsaturated fatty acids reduce lipid ordering and increase membrane hydration, acting as stabilizers. | nih.gov |

| Nonanoic Acid | Air/Water Interface | The protonated form is more surface-active; provides molecular orientation and distribution at the interface. | researchgate.netescholarship.orgnih.gov |

| Nonanoic Acid | Air/Water Interface | Forms a hydrophobic coating with the carbon chains oriented towards the vapor phase. | rsc.org |

Free Energy Perturbation (FEP) Methods for Dissociation Constants

The acid dissociation constant (pKa) is a critical parameter that governs the charge state of a molecule like this compound in different environments. While experimental measurement of pKa at an interface is challenging, computational methods like free energy perturbation (FEP) coupled with MD simulations offer a powerful alternative. rsc.org

FEP is an "alchemical" simulation technique where one molecule is gradually transformed into another to calculate the free energy difference between them. This method has been successfully applied to determine the pKa of nonanoic acid at the air/water interface relative to its bulk value. rsc.orgrsc.org In these studies, a thermodynamic cycle is constructed to compute the free energy of deprotonation both in the bulk aqueous phase and within a monolayer at the air/water interface. researchgate.net

The calculations for nonanoic acid revealed that the deprotonation process is less favorable at the interface compared to the bulk solution. rsc.org This results in a predicted surface pKa that is higher than the bulk pKa. Specifically, FEP/MD simulations predicted a pKa shift (ΔpKa = pKa_surface - pKa_bulk) of 1.1 ± 0.6 for nonanoic acid. rsc.orgrsc.org Given a bulk pKa of 4.8 ± 0.1, the predicted surface pKa was 5.9 ± 0.6. rsc.org This suggests that nonanoic acid is less acidic at the interface. rsc.orgrsc.org This computational framework is applicable to other partially soluble species, including this compound, to predict their surface acidity. rsc.org

Table 2: Calculated Dissociation Constants (pKa) for Nonanoic Acid

| Parameter | Value | Method | Citation(s) |

|---|---|---|---|

| Bulk pKa | 4.8 ± 0.1 | NMR Spectroscopy | rsc.org |

| Bulk pKa | 4.97 ± 0.05 | Titration | ohio-state.edu |

| ΔpKa (Surface - Bulk) | 1.1 ± 0.6 | FEP/MD Simulations | rsc.orgrsc.org |

| Predicted Surface pKa | 5.9 ± 0.6 | FEP/MD Simulations | rsc.orgrsc.org |

| Surface pKa | 5.8 | Surface Tension Titration | ohio-state.edu |

Interfacial Behavior and Surface Adsorption Studies (e.g., Air/Water Interface)

The interface between air and water is a critical environment for many chemical and atmospheric processes. Theoretical studies have provided significant insights into the behavior of fatty acids at this interface. For nonanoic acid, a combination of experimental and theoretical approaches has shown that its partitioning between the bulk and the surface is highly dependent on pH. researchgate.netnih.gov The protonated, neutral form is significantly more surface-active than the deprotonated, anionic form. researchgate.netnih.gov

MD simulations show that at the air/water interface, nonanoic acid molecules form a hydrophobic coating, with their hydrophilic carboxyl groups positioned in the interfacial region and their hydrophobic carbon chains extending into the vapor phase. rsc.org This surface partitioning is crucial for understanding the properties of atmospheric aerosols, where such organic coatings can affect cloud formation and reactivity. researchgate.netrsc.org

A particularly relevant finding is the photochemical formation of nonenoic acid at a nonanoic acid-coated air/water interface. unito.it In experiments where aqueous solutions of nonanoic acid were illuminated with UV radiation, unsaturated aldehydes and other products were detected, suggesting complex photochemical reactions. unito.it The formation of nonenoic acid was explained by disproportionation reactions following the generation of radical intermediates, a process favored by the high concentration of molecules at the surface. unito.it This highlights a direct pathway for the formation of this compound's isomers in environmental systems through interfacial photochemistry. unito.it

Table 3: Interfacial Properties of Nonanoic Acid at the Air/Water Interface

| Property | Observation/Finding | Methodology | Citation(s) |

|---|---|---|---|

| Surface Activity | Protonated form (HA) is more surface-active than the deprotonated form (A⁻). | Surface Tension Measurements, MD Simulations | researchgate.netnih.gov |

| Molecular Orientation | Carboxyl group in the water phase, hydrocarbon tail in the vapor phase. | MD Simulations | rsc.org |

| Surface pKa | Higher than bulk pKa, indicating lower acidity at the interface. | FEP/MD, Surface Tension Titration | rsc.orgohio-state.edu |

| Photochemistry | Illumination leads to the formation of unsaturated products, including nonenoic acid. | Experimental (Irradiation) with Theoretical Interpretation | unito.it |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure and intrinsic reactivity of molecules. mdpi.comnih.govmdpi.com These methods solve approximations of the Schrödinger equation to provide information on electron distribution, orbital energies, and molecular geometries.

For unsaturated fatty acids, quantum chemical studies can reveal how the C=C double bond influences the molecule's properties. DFT calculations have been used in combination with NMR spectroscopy to refine the three-dimensional structures of monounsaturated fatty acids in solution. mdpi.com Such computational approaches are powerful predictive tools for understanding how interatomic interactions define the properties of fatty acid aggregates. mdpi.com

The reactivity of a fatty acid is governed by its electronic structure. mdpi.com Quantum calculations can identify the most likely sites for chemical attack. For this compound, key reactive sites include the carboxylic acid group (susceptible to deprotonation and esterification) and the terminal double bond (susceptible to oxidation, ozonolysis, and addition reactions). spkx.net.cn The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized around the C=C bond, indicating its role as a center for both nucleophilic and electrophilic attack.

Quantum chemical models have also been applied to calculate thermodynamic properties like the Gibbs energy of formation for neutral and dissociated fatty acid monomers and dimers. mpg.de This information is used to build models that predict surface pKa values, showing that for saturated acids, the surface pKa increases with the length of the alkyl chain. mpg.de While specific studies on this compound are sparse, the established methodologies are directly applicable to determine its electronic characteristics and predict its reactivity in various chemical processes. peerj.com

Predictive Modeling of Biological Interactions and Structure-Activity Relationships

Predictive computational models are increasingly used to understand how molecules like this compound interact with biological systems and to establish structure-activity relationships (SAR). mdpi.comresearchgate.net These models range from molecular docking, which predicts the binding pose of a ligand to a protein, to quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. researchgate.netacs.org

Molecular docking calculations have been used to map the specific binding sites of various unsaturated fatty acids to proteins like serum albumin. nih.gov These studies reveal how the flexibility of the fatty acid chain, including the positioning of double bonds, allows it to adopt specific conformations within protein binding pockets. nih.gov Such models can predict the binding affinity and competitive behavior of fatty acids in the presence of other ligands. nih.gov

The biological activity of this compound itself has been identified; it exhibits inhibitory activity against the oomycete Saprolegnia parasitica, a significant pathogen in aquaculture. mdpi.com This finding provides a crucial data point for developing predictive models. A QSAR or pharmacophore model for anti-oomycete activity could be developed using this compound and other active compounds to identify the key structural features required for this biological interaction.

Furthermore, methodologies like transcriptional profiling and physiologically based pharmacokinetic (PBPK) modeling are used to support read-across assessments for chemical safety. cefic-lri.org For carboxylic acids, these studies show that activity can be highly sensitive to the length and branching of the alkyl chain, creating "activity cliffs" where small structural changes lead to large differences in biological response. cefic-lri.org These advanced modeling techniques could be applied to this compound to predict its metabolic fate and potential biological effects based on data from structurally similar fatty acids.

Future Perspectives in 8 Nonenoic Acid Research

Emerging Biosynthetic Routes and Metabolic Engineering

The future of 8-nonenoic acid production is increasingly pointing toward biotechnological methods that leverage engineered microorganisms. These approaches offer a sustainable alternative to traditional chemical synthesis by utilizing renewable feedstocks.

Metabolic engineering of yeast, particularly Saccharomyces cerevisiae, is a promising frontier. lu.se Researchers have successfully engineered S. cerevisiae for the de novo production of odd-numbered medium-chain fatty acids (OMFAs), including nonanoic acid, the saturated counterpart of this compound. illinois.edu These engineered yeast strains can produce OMFAs from simple sugars like glucose. illinois.edu The key strategy involves introducing and optimizing biosynthetic pathways that convert common fatty acids, such as oleic acid, into shorter, odd-numbered chains. illinois.edu For instance, a pathway using Baeyer-Villiger monooxygenases (BVMOs) has been designed to produce nonanoic acid and 9-hydroxynonanoic acid. illinois.edu While de novo production of this compound itself is still a developing area, these successes with related compounds lay the groundwork for future engineered pathways.

Similarly, bacteria like Escherichia coli are being engineered as microbial factories. plos.org Research has demonstrated that E. coli can be genetically modified to produce branched-chain fatty acids, such as 8-methyl nonanoic acid, from glucose or other simple precursors. google.comgoogle.com These methods involve introducing genes to create a key intermediate, isobutyryl-CoA, and then elongating it through the fatty acid synthesis pathway. google.comgoogle.com The development of multi-enzyme cascade reactions within a single microbial host represents a significant advance in creating efficient, whole-cell biocatalysts for producing valuable fatty acid derivatives from renewable vegetable oils. rsc.org

Table 1: Examples of Engineered Microorganisms for Producing this compound Precursors and Analogs This table is interactive. Click on the headers to sort.

| Microorganism | Engineered Pathway | Precursor(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Introduction and optimization of Baeyer-Villiger monooxygenase (BVMO) pathway | Glucose | Nonanoic acid, 9-hydroxynonanoic acid | illinois.edu |

| Escherichia coli | Expression of genes for isobutyryl-CoA formation and fatty acid elongation | Glucose, Isobutyric acid | 8-Methyl nonanoic acid | google.comgoogle.com |

| Escherichia coli | Multienzyme cascade (Hydratase, ADH, BVMO, Esterase, etc.) | Oleic acid | 9-Aminononanoic acid | rsc.org |

| Corynebacterium glutamicum | Expression of alcohol/aldehyde dehydrogenases | 9-Hydroxynonanoic acid | 1,9-Nonanedioic acid | mdpi.com |

Novel Biological Activities and Therapeutic Potential

Recent studies are beginning to uncover the diverse biological roles of this compound, suggesting significant therapeutic and industrial potential.

A noteworthy discovery is the role of this compound as a natural antimicrobial agent. Research has shown that the bacterium Kocuria flava, an endophyte of the marine macroalga Bryopsis plumosa, produces this compound as a volatile organic compound. mdpi.com This compound exhibits potent inhibitory and lethal activity against Saprolegnia parasitica, a destructive oomycete pathogen responsible for significant losses in the aquaculture industry. mdpi.com At concentrations as low as 5 mg/L, this compound was found to improve the survival of fish larvae challenged with the pathogen, highlighting its potential as a novel biocontrol agent to manage aquaculture diseases. mdpi.com